2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde
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Overview
Description
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is an organic compound with a unique structure featuring a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with appropriate aldehydes under acidic conditions. One common method includes the use of tosic acid as a catalyst, with the reaction carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring provides stability and influences the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Uniqueness
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is unique due to its specific structural features, which confer distinct reactivity patterns and potential applications. The presence of both the dioxolane ring and the aldehyde group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2,6-10)7-5-11-9(3,4)12-7/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJFFXCELDVXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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